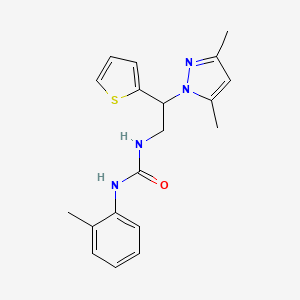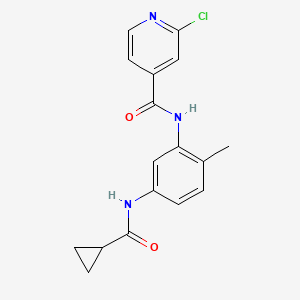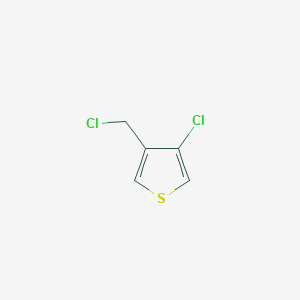
5-Amino-2-(aminomethyl)phenol dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(aminomethyl)phenol dihydrobromide: is an organic compound with the molecular formula C7H12Br2N2O and a molecular weight of 299.994. This compound is known for its superior stability and reliability, making it a valuable reagent in various scientific experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(aminomethyl)phenol dihydrobromide typically involves the reaction of 5-Amino-2-(aminomethyl)phenol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt. The process involves:
Starting Materials: 5-Amino-2-(aminomethyl)phenol and hydrobromic acid.
Reaction Conditions: The reaction is conducted at a specific temperature and pH to facilitate the formation of the dihydrobromide salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.
Continuous Monitoring: The reaction is continuously monitored to ensure optimal conditions are maintained.
Purification and Packaging: The final product is purified and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(aminomethyl)phenol dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and ammonia are commonly employed.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenol derivatives.
Scientific Research Applications
5-Amino-2-(aminomethyl)phenol dihydrobromide is widely used in scientific research due to its stability and versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a marker in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(aminomethyl)phenol dihydrobromide involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: The compound can influence various biochemical pathways, including oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(aminomethyl)phenol hydrochloride
- 5-Amino-2-(aminomethyl)phenol sulfate
- 5-Amino-2-(aminomethyl)phenol nitrate
Uniqueness
5-Amino-2-(aminomethyl)phenol dihydrobromide is unique due to its superior stability and reliability compared to its similar compounds. This makes it a preferred choice in various scientific and industrial applications.
Properties
IUPAC Name |
5-amino-2-(aminomethyl)phenol;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2BrH/c8-4-5-1-2-6(9)3-7(5)10;;/h1-3,10H,4,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTFPJLOMCPHHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)CN.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide](/img/new.no-structure.jpg)












